6-Methyl-5-phenylpyridazin-3-amine
Description
Historical Context and Evolution of Pyridazine (B1198779) Chemistry in Heterocyclic Research
The journey of pyridazine chemistry began in 1886 when Emil Fischer first prepared a pyridazine derivative during his investigations into the Fischer indole (B1671886) synthesis. sphinxsai.comwikipedia.org The parent pyridazine heterocycle was synthesized later by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org Early research focused on the fundamental synthesis and reactivity of the pyridazine ring. Over the decades, the field has evolved significantly, with modern research delving into the development of more complex pyridazine derivatives and their application in various scientific domains. The development of new synthetic methodologies, including metal-catalyzed cross-coupling reactions, has greatly expanded the accessible chemical space of pyridazine-based compounds. researchgate.net
Structural Characteristics and Chemical Importance of Pyridazine-Based Compounds
Pyridazines are classified as 1,2-diazines and are isomeric with pyrimidine (B1678525) and pyrazine (B50134). wikipedia.orgliberty.edu The presence of two adjacent nitrogen atoms in the aromatic ring imparts distinct properties to pyridazines. They possess a high dipole moment and are characterized by their weak basicity. sphinxsai.comnih.gov The nitrogen atoms are electron-withdrawing, which makes the carbon atoms in the ring electron-deficient and generally resistant to electrophilic substitution unless under drastic conditions. sphinxsai.com
The chemical importance of pyridazines lies in their versatility as a scaffold. The two nitrogen atoms can act as hydrogen bond acceptors, which is a crucial feature for molecular recognition in biological systems. nih.gov This property, combined with the planar and aromatic nature of the ring, makes pyridazine a valuable component in the design of pharmacologically active agents and functional materials. liberty.edunih.gov Several pyridazine-containing compounds have found applications as herbicides and in pharmaceuticals. wikipedia.org
| Property | Description |
| Molecular Formula | C4H4N2 |
| Isomeric Class | Diazine |
| Key Structural Feature | Six-membered aromatic ring with two adjacent nitrogen atoms |
| Dipole Moment | High |
| Basicity | Weak |
| Reactivity | Resistant to electrophilic substitution |
| Hydrogen Bonding | The two nitrogen atoms can act as hydrogen bond acceptors |
Overview of Academic Research Trajectories for 6-Methyl-5-phenylpyridazin-3-amine
While extensive research exists for the broader pyridazine class, academic investigations specifically focused on this compound appear to be limited in publicly accessible literature. However, the research trajectories for closely related 3-aminopyridazine (B1208633) derivatives can provide insights into the potential areas of interest for this specific compound. Research on 3-aminopyridazines has been notable in the field of medicinal chemistry. For instance, minaprine, a 3-aminopyridazine derivative, was formerly used as an antidepressant. nih.gov
The general research path for novel pyridazine derivatives often involves:
Synthesis: Developing efficient and scalable synthetic routes. The synthesis of related amino-3,5-dicyanopyridines has been achieved through multicomponent condensation reactions. nih.gov
Structural Characterization: Utilizing techniques like NMR, IR spectroscopy, and mass spectrometry to confirm the molecular structure. sphinxsai.com
Biological Evaluation: Screening the compound against various biological targets to identify potential therapeutic activities. For example, some pyridazine derivatives have been evaluated for anti-HIV and anti-inflammatory activities. acs.orgnih.gov
Given the structural motifs present in this compound (a pyridazine core, a methyl group, a phenyl group, and an amine group), research would likely explore its potential as a bioactive molecule, possibly targeting enzymes or receptors where the specific arrangement of these functional groups could lead to selective interactions.
Rationale for Comprehensive Investigation of this compound
The rationale for a thorough investigation of this compound is rooted in the proven track record of the 3-aminopyridazine scaffold in drug discovery. nih.gov The combination of a pyridazine ring with a phenyl and a methyl group offers a unique three-dimensional structure that could be complementary to the binding sites of various biological targets.
The key motivations for its investigation include:
Novelty: The specific substitution pattern of this compound may offer novel intellectual property and could lead to the discovery of compounds with unique biological activity profiles.
Medicinal Chemistry Potential: The 3-aminopyridazine core is a known pharmacophore. nih.gov The addition of the methyl and phenyl groups allows for fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for drug development.
Scaffold for Further Derivatization: This compound can serve as a versatile starting material for the synthesis of a library of related compounds, enabling systematic exploration of structure-activity relationships (SAR). For instance, the amino group can be readily functionalized to introduce a wide range of substituents.
A comprehensive investigation would likely involve computational modeling to predict potential biological targets, followed by chemical synthesis and in vitro biological screening to validate these predictions. Such studies would be essential to unlock the full potential of this and related pyridazine derivatives.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-5-phenylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-10(7-11(12)14-13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZANAIVXBVNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297229 | |
| Record name | 6-Methyl-5-phenyl-3-pyridazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105537-98-2 | |
| Record name | 6-Methyl-5-phenyl-3-pyridazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105537-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-5-phenyl-3-pyridazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Reaction Pathways for 6 Methyl 5 Phenylpyridazin 3 Amine
Strategic Approaches to the Pyridazine (B1198779) Core Synthesis
The construction of the pyridazine ring system is the foundational step in the synthesis of 6-Methyl-5-phenylpyridazin-3-amine. This is typically achieved through cyclization or condensation reactions that form the heterocyclic core. researchgate.net
Cyclization Reactions involving Hydrazine (B178648) Derivatives
A cornerstone in pyridazine synthesis is the reaction of 1,4-dicarbonyl compounds with hydrazine (N₂H₄) or its derivatives. wikipedia.orgresearchgate.netresearchgate.net This method relies on the formation of a dihydropyridazine (B8628806) intermediate through a double condensation, which then aromatizes to the pyridazine ring. For the synthesis of the target molecule, a key precursor would be a 1,4-dicarbonyl compound bearing the required methyl and phenyl substituents.
The general mechanism involves the initial reaction of one carbonyl group with hydrazine to form a hydrazone. Subsequent intramolecular cyclization occurs as the second carbonyl group reacts with the remaining nitrogen of the hydrazine moiety, followed by dehydration to yield the pyridazine ring. stackexchange.com The choice of solvent and reaction conditions can influence the efficiency of the cyclization and the final yield. For instance, refluxing in ethanol (B145695) is a common practice for this type of condensation. nih.govresearchgate.net
Condensation Reactions for Pyridazine Ring Formation
Condensation reactions provide a versatile route to pyridazine rings and can be adapted to introduce various substituents. acsgcipr.org One approach involves the condensation of α-ketoacids with aryl methyl ketones, followed by reaction with hydrazine hydrate. researchgate.net This multi-component strategy allows for the direct incorporation of the necessary functionalities onto the pyridazine core.
Another relevant method is the reaction of maleic hydrazide derivatives. wikipedia.org While not a direct route to this compound, functionalization of the pyridazine ring formed from maleic hydrazide can be a viable pathway. The versatility of condensation reactions lies in the wide availability of starting materials and the ability to control the substitution pattern of the resulting pyridazine. acsgcipr.org
Palladium-Catalyzed Cross-Coupling Techniques for Substituent Introduction
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnobelprize.org These methods are particularly valuable for introducing substituents onto pre-formed heterocyclic rings like pyridazine. researchgate.net
Suzuki-Miyaura Coupling Strategies for Phenyl Moiety Incorporation
The Suzuki-Miyaura coupling is a highly efficient and widely used method for creating carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govnobelprize.org To incorporate the phenyl group at the C5 position of the pyridazine ring, a common strategy involves the coupling of a halogenated pyridazine derivative with a phenylboronic acid.
For example, a 5-halo-6-methylpyridazin-3-amine could be reacted with phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.govmdpi.com The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis. nobelprize.orgmdpi.com The choice of catalyst, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. mdpi.com
Table 1: Suzuki-Miyaura Coupling Reaction Conditions
| Entry | Halogenated Pyridazine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | DME/Ethanol | 80 | 28 | nih.gov |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.com |
This table presents illustrative examples of Suzuki-Miyaura coupling on pyridazine and related pyrimidine (B1678525) systems to demonstrate typical reaction parameters.
Stille Coupling and Other Transition Metal-Mediated Transformations
The Stille coupling offers an alternative palladium-catalyzed method for C-C bond formation, utilizing an organotin reagent instead of an organoboron compound. organic-chemistry.orgthermofisher.com This reaction is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. thermofisher.comuwindsor.ca In the context of this compound synthesis, a 5-stannyl-6-methylpyridazin-3-amine could be coupled with an aryl halide, or conversely, a 5-halo-6-methylpyridazin-3-amine could be reacted with an organotin reagent like tributyl(phenyl)tin. rsc.orgnih.gov
Other transition metal-mediated reactions, such as the Negishi coupling (organozinc reagents) and Sonogashira coupling (terminal alkynes), also provide powerful means for functionalizing the pyridazine ring, although their direct application to the synthesis of the title compound is less commonly reported. rsc.orguni-muenchen.de
Chemo- and Regioselective Functionalization of the Pyridazine Nucleus
Achieving specific substitution patterns on the pyridazine ring requires careful control of the reaction conditions to ensure chemo- and regioselectivity. uni-muenchen.de The electronic nature of the pyridazine ring, with its two electron-withdrawing nitrogen atoms, influences the reactivity of the different positions.
Directed metalation is a powerful strategy for regioselective functionalization. uni-muenchen.deresearchgate.net By using a directing group, it is possible to deprotonate a specific position on the pyridazine ring with a strong base, such as a lithium amide or a Grignard reagent, followed by quenching with an electrophile. uni-muenchen.denih.gov This allows for the precise introduction of substituents at positions that might not be accessible through other means. For instance, a pre-existing amino or methoxy (B1213986) group could direct the metalation to an adjacent carbon atom.
Furthermore, the inherent reactivity differences between the various positions on the pyridazine ring can be exploited. Nucleophilic aromatic substitution (SNAr) reactions are common on halopyridazines, where the halide is displaced by a nucleophile. researchgate.net The position of the halogen and the nature of the other substituents on the ring will dictate the ease and regioselectivity of the substitution.
Electrophilic Aromatic Substitution on the Phenyl Ring
The functionalization of the phenyl ring attached to the pyridazine core via electrophilic aromatic substitution (EAS) is a key strategy for diversifying the molecular structure. The pyridazine ring, being a π-deficient heteroaromatic system, acts as an electron-withdrawing group. researchgate.netblumberginstitute.org This property has a significant influence on the reactivity of the appended phenyl ring.
Detailed Research Findings:
The electron-withdrawing nature of the pyridazine moiety deactivates the phenyl ring towards electrophilic attack, making these reactions more challenging compared to benzene (B151609) itself. This deactivation means that harsher reaction conditions, such as stronger Lewis acids or higher temperatures, may be required to achieve substitution.
The directing effect of the pyridazine substituent is crucial for predicting the outcome of the reaction. Electron-withdrawing groups typically direct incoming electrophiles to the meta position. This is because the deactivating effect is strongest at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation on the phenyl group of this compound are expected to yield predominantly the meta-substituted product.
Below is a table outlining potential electrophilic aromatic substitution reactions and the expected regiochemical outcome based on established principles.
| Reaction Type | Reagents | Typical Catalyst | Expected Electrophile | Predicted Major Product Regioisomer |
| Nitration | HNO₃ | H₂SO₄ | NO₂⁺ | 3-(Pyridazinyl)-nitrobenzene |
| Bromination | Br₂ | FeBr₃ | Br⁺ | 3-(Pyridazinyl)-bromobenzene |
| Chlorination | Cl₂ | AlCl₃ | Cl⁺ | 3-(Pyridazinyl)-chlorobenzene |
| Friedel-Crafts Acylation | R-COCl | AlCl₃ | R-CO⁺ | 3-(Pyridazinyl)-acetophenone (for R=CH₃) |
| Sulfonation | Fuming H₂SO₄ | None | SO₃ | 3-(Pyridazinyl)-benzenesulfonic acid |
This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.
Nucleophilic Substitution Reactions at the Pyridazine Core
The π-deficient nature of the pyridazine ring makes it inherently susceptible to nucleophilic substitution reactions (SNAr), a pathway that is generally not feasible for electron-rich aromatic systems like benzene. nih.gov This reactivity can be harnessed to either introduce the 3-amino group onto a pre-functionalized pyridazine ring or to replace the amino group with other functionalities.
Detailed Research Findings:
One common synthetic route to 3-aminopyridazines involves the displacement of a leaving group, such as a halide (e.g., chlorine), from the 3-position of the pyridazine ring by an amine nucleophile. For instance, 3-chloro-6-methyl-5-phenylpyridazine could be treated with ammonia (B1221849) or an ammonia equivalent to yield the target compound. The use of copper catalysts can facilitate this type of nucleophilic substitution. chemicalbook.com
Alternatively, the 3-amino group, once installed, serves as a versatile handle for further transformations. Through diazotization (reaction with nitrous acid, HONO, typically generated in situ from NaNO₂ and a strong acid), the amino group can be converted into a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group (releasing N₂ gas) and can be readily displaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. This opens a pathway to a vast array of 3-substituted pyridazine derivatives.
The following table illustrates potential nucleophilic substitution reactions at the pyridazine core.
| Starting Material | Reagents | Reaction Type | Resulting Functional Group at C3 |
| 3-Chloro-pyridazine derivative | NH₃ | SNAr | -NH₂ (Amine) |
| 3-Amino-pyridazine derivative | 1. NaNO₂, HCl (0°C)2. CuCl | Sandmeyer Reaction | -Cl (Chloro) |
| 3-Amino-pyridazine derivative | 1. NaNO₂, HCl (0°C)2. CuBr | Sandmeyer Reaction | -Br (Bromo) |
| 3-Amino-pyridazine derivative | 1. NaNO₂, HCl (0°C)2. CuCN | Sandmeyer Reaction | -CN (Cyano) |
| 3-Amino-pyridazine derivative | 1. NaNO₂, HCl (0°C)2. H₂O, Δ | Diazotization / Hydrolysis | -OH (Hydroxy) |
| 3-Amino-pyridazine derivative | 1. NaNO₂, HBF₄2. Δ | Schiemann Reaction | -F (Fluoro) |
This table demonstrates potential transformations based on established reactivity of aminopyridazines and related heterocycles.
Optimization of Synthetic Pathways and Reaction Efficiencies
Detailed Research Findings:
Classical synthesis of the pyridazine ring often involves the condensation of a 1,4-dicarbonyl compound with hydrazine. mdpi.com The efficiency of this cyclization can be sensitive to pH and temperature. Modern methods, such as the aza-Diels-Alder reaction between 1,2,3-triazines and alkynes, offer a metal-free, highly regioselective route to pyridazines with high yields. organic-chemistry.org
In functionalization reactions, the choice of reagents and catalysts is critical. For instance, in Diaza-Wittig reactions used for some pyridazine syntheses, replacing the toxic reagent hexamethylphosphoramide (B148902) (HMPT) with tributyl phosphine (B1218219) (P(n-Bu)₃) has been shown to improve yields and reaction times. kuleuven.be Solvent choice can also be a powerful tool for optimization. In certain Cu(II)-catalyzed aerobic cyclizations to form pyridazines, using acetonitrile (B52724) (MeCN) yields a 1,6-dihydropyridazine intermediate, whereas switching the solvent to acetic acid (AcOH) leads directly to the aromatic pyridazine product in good yields. organic-chemistry.org
The table below provides examples of how synthetic parameters can be optimized, drawn from studies on pyridazine synthesis.
| Parameter | Conventional Method | Optimized/Alternative Method | Impact on Efficiency | Reference |
| Catalyst | HMPT (Diaza-Wittig) | P(n-Bu)₃ (Diaza-Wittig) | Higher yields, less toxic reagent | kuleuven.be |
| Solvent | MeCN (Cu-catalyzed cyclization) | AcOH (Cu-catalyzed cyclization) | Direct formation of pyridazine, avoids intermediate step | organic-chemistry.org |
| Reaction Type | Classical Condensation | Inverse electron-demand aza-Diels-Alder | High regioselectivity, high yields, metal-free | organic-chemistry.org |
| Energy Source | Conventional Heating (reflux) | Microwave Irradiation | Shorter reaction times, often higher yields | rasayanjournal.co.in |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of heterocyclic compounds is essential for reducing environmental impact and improving safety and sustainability. researchgate.net These principles can be applied to both the construction of the pyridazine ring and its subsequent functionalization.
Detailed Research Findings:
Key green strategies applicable to pyridazine synthesis include the use of safer solvents, development of solvent-free reaction conditions, utilization of catalytic instead of stoichiometric reagents, and employment of energy-efficient methods like microwave-assisted synthesis. rasayanjournal.co.inmdpi.com
Alternative Solvents: Traditional syntheses often use hazardous volatile organic compounds (VOCs). Replacing these with greener alternatives like water, ethanol, or ionic liquids can significantly reduce environmental impact. For example, one-pot syntheses of related pyrazine (B50134) heterocycles have been successfully developed in aqueous methanol. tandfonline.com
Solvent-Free and Catalytic Reactions: Metal-free reactions, such as the aza-Diels-Alder approach, are inherently greener as they avoid the use of potentially toxic and expensive metal catalysts. organic-chemistry.org Solid-state reactions, sometimes facilitated by ball milling, eliminate the need for solvents altogether, leading to cleaner reactions and simpler workups. rasayanjournal.co.in
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. It often leads to dramatic reductions in reaction times, from hours to minutes, and can result in higher yields and purer products compared to conventional heating methods. mdpi.com
Atom Economy: Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the final product, are highly atom-economical. Designing an MCR for this compound would be an advanced green chemistry goal.
The following table summarizes key green chemistry approaches relevant to the synthesis of the target compound.
| Green Chemistry Principle | Conventional Approach | Green Alternative | Benefit |
| Prevention (Waste) | Multi-step synthesis with purification at each stage | One-pot synthesis, Multi-component reactions (MCRs) | Reduced solvent waste, higher overall yield, less labor |
| Safer Solvents | Chlorinated solvents (e.g., Dichloromethane), DMF | Water, Ethanol, Ionic Liquids | Reduced toxicity and environmental impact |
| Energy Efficiency | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasonic synthesis | Drastically shorter reaction times, lower energy consumption |
| Catalysis | Stoichiometric reagents, toxic catalysts (e.g., HMPT) | Recyclable catalysts, metal-free reactions, biocatalysis | Reduced waste, improved safety, lower cost |
| Atom Economy | Reactions with poor atom economy (e.g., Wittig) | Cycloadditions, Condensations that produce H₂O | Maximizes incorporation of starting materials into the product |
Comprehensive Spectroscopic and Structural Elucidation of 6 Methyl 5 Phenylpyridazin 3 Amine
Electronic Absorption and Emission Spectroscopy (UV-Vis)
Electronic absorption and emission spectroscopy are pivotal in characterizing the electronic transitions within 6-Methyl-5-phenylpyridazin-3-amine. The UV-Vis absorption spectrum of a molecule provides information about the energy differences between the ground electronic state and various excited states. The pyridazine (B1198779) ring, being a heteroaromatic system, along with the phenyl substituent, gives rise to characteristic electronic transitions.
The absorption spectrum is expected to exhibit bands corresponding to π→π* and n→π* transitions. researchgate.net The high-energy π→π* transitions are typically associated with the aromatic phenyl and pyridazine ring systems, appearing as intense absorption bands in the UV region. The n→π* transitions, which involve the promotion of a non-bonding electron from a nitrogen atom to an antibonding π* orbital, are generally of lower intensity and appear at longer wavelengths compared to the π→π* transitions. researchgate.net The solvent environment can influence the position and intensity of these bands; polar solvents may cause a blue shift (hypsochromic shift) of n→π* transitions and a red shift (bathochromic shift) of π→π* transitions.
Fluorescence spectroscopy, which measures the emission of light from an excited singlet state as it returns to the ground state, can provide further insights into the molecule's electronic structure and dynamics. The emission spectrum is typically a mirror image of the lowest-energy absorption band. The fluorescence quantum yield and lifetime are sensitive parameters that depend on the molecular structure and its interaction with the environment.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |
| π→π | Phenyl Ring, Pyridazine Ring | 200 - 280 | High |
| π→π | Conjugated System | 270 - 325 | Medium to High |
| n→π* | Pyridazine N-atoms | 300 - 350 | Low |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, as it typically produces intact protonated molecules or other adducts with minimal fragmentation. In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺. The presence of multiple nitrogen atoms in the pyridazine ring provides basic sites that are readily protonated.
The ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule at an m/z value consistent with its molecular weight plus the mass of a proton. Other adducts, such as the sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, may also be observed, especially if salts are present in the sample or solvent. uni.lu Collision-induced dissociation (CID) can be used to generate characteristic fragment ions, providing valuable structural information.
Table 2: Predicted ESI-MS Adducts and Fragments for this compound
| Ion Species | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₁H₁₂N₃⁺ | 186.1025 | Protonated Molecular Ion uni.lu |
| [M+Na]⁺ | C₁₁H₁₁N₃Na⁺ | 208.0845 | Sodium Adduct uni.lu |
| [M+K]⁺ | C₁₁H₁₁N₃K⁺ | 224.0584 | Potassium Adduct uni.lu |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. This is a critical step in confirming the identity of a newly synthesized compound or for verifying the structure of a known one.
For this compound, the theoretical exact mass of the neutral molecule (C₁₁H₁₁N₃) is 185.09530 Da. lookchem.com HRMS analysis, typically using an ESI source coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap, would measure the m/z of the protonated molecule [M+H]⁺. The experimentally determined mass can then be compared to the calculated value to confirm the elemental formula. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁N₃ |
| Calculated Exact Mass (Monoisotopic) | 185.09530 Da lookchem.com |
| Ion Species (Observed) | [M+H]⁺ |
| Calculated Exact Mass of [M+H]⁺ | 186.10257 Da uni.lu |
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the connectivity and stereochemistry of the compound. Furthermore, SCXRD reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking.
To perform SCXRD, a high-quality single crystal of this compound is required. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected and analyzed. The data processing leads to the solution and refinement of the crystal structure. While specific crystal data for this compound is not publicly available, the table below presents representative data for a related pyrazole (B372694) derivative to illustrate the type of information obtained from an SCXRD experiment. researchgate.net
Table 4: Representative Crystallographic Data for a Related Heterocyclic Compound
| Parameter | Value (Example: 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) researchgate.net |
| Empirical Formula | C₁₄H₁₂N₄O |
| Formula Weight | 252.28 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.4788(7) |
| b (Å) | 8.8433(7) |
| c (Å) | 10.7377(9) |
| α (°) | 103.456(7) |
| β (°) | 99.207(8) |
| γ (°) | 92.451(8) |
| Volume (ų) | 588.55(9) |
| Z (molecules/unit cell) | 2 |
| Calculated Density (g/cm³) | 1.424 |
| Final R-index [I > 2σ(I)] | 0.0464 |
| Goodness-of-fit on F² | 0.996 |
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing non-volatile compounds like this compound. bldpharm.com
For purity assessment, a small amount of the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is typically achieved on a reversed-phase column (e.g., C18) where a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol, is used. The components of the sample are separated based on their differential partitioning between the stationary phase and the mobile phase. A UV detector is commonly used, set to a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. The purity is assessed by the relative area of the main peak in the resulting chromatogram.
HPLC can also be scaled up for preparative purposes to isolate and purify the compound from a reaction mixture.
Table 5: Typical HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition |
| Instrument | High-Performance Liquid Chromatography System |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with optional 0.1% TFA or Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at a specific λmax |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Advanced Computational and Theoretical Chemistry Studies of this compound: A Review of Currently Available Research
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no publicly available advanced computational and theoretical chemistry studies specifically focused on the compound this compound.
While the field of computational chemistry has seen extensive application in the study of various heterocyclic compounds, including derivatives of pyridazine, this particular molecule does not appear to have been the subject of dedicated research in the areas outlined in the query. Searches for data pertaining to its quantum chemical properties, molecular dynamics, and in silico ligand-target interactions have not yielded any specific findings.
For context, computational studies on related pyridazine derivatives have been conducted to explore their potential applications. For instance, research on various pyridazine derivatives has utilized methods such as 2D-QSAR modeling, molecular dynamics simulations, and molecular docking to investigate their potential as multifunctional agents for conditions like Alzheimer's disease. nih.gov These studies aim to understand the structural and dynamic properties of these compounds and their interactions with biological targets. nih.gov
General research into the pyridazine heterocycle highlights its unique physicochemical properties, such as its weak basicity, high dipole moment, and capacity for hydrogen bonding, which are significant in drug discovery and molecular recognition. nih.gov However, without specific computational analysis of this compound, it is not possible to extrapolate these general characteristics to this specific molecule with scientific accuracy.
Similarly, while molecular modelling has been applied to other pyridazinone derivatives to explore their biological activities, such as inhibitors of human monoamine oxidase-B, this research does not include the specific compound . sigmaaldrich.com
A compound with a similar name, 5-Methyl-6-phenylpyridin-3-amine, is listed in chemical databases with the CAS Number 84596-50-9. bldpharm.combldpharm.com However, even for this related structure, there is a lack of published computational and theoretical chemistry studies.
Advanced Computational and Theoretical Chemistry Studies of 6 Methyl 5 Phenylpyridazin 3 Amine
In Silico Modeling of Ligand-Target Interactions (Excluding Biological Outcomes)
Molecular Docking Studies for Binding Mode Prediction to Receptors or Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and interaction of a potential drug candidate with a specific protein target, such as a receptor or an enzyme.
While specific molecular docking studies for 6-Methyl-5-phenylpyridazin-3-amine against a particular target are not prominently documented, the methodology can be illustrated by examining studies on analogous pyridazinone derivatives. For instance, a recent study on a synthesized pyridazin-3(2H)-one derivative, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP), explored its potential as an antiviral agent through molecular docking against the main protease (Mpro) of SARS-CoV-2. mdpi.com Such studies provide a framework for how this compound could be virtually screened against a panel of clinically relevant protein targets.
The process would involve obtaining the three-dimensional structure of the target protein from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and optimized using computational chemistry software. Docking simulations would then be performed to fit the ligand into the active site of the protein, generating various possible binding poses. These poses are then scored based on the calculated binding energy, which estimates the strength of the interaction.
The key interactions typically analyzed in docking studies include:
Hydrogen Bonds: These are crucial for the specificity of ligand binding. The amine group and the nitrogen atoms in the pyridazine (B1198779) ring of this compound are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The phenyl and methyl groups of the compound would likely engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.
Pi-Pi Stacking: The aromatic phenyl and pyridazine rings can interact with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.
A hypothetical docking study of this compound against a protein kinase, a common target for pyridazine-based inhibitors, might yield results as summarized in the following table.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Hypothetical Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond |
| Leu148, Val80 | Hydrophobic | ||
| Phe169 | Pi-Pi Stacking |
This table is illustrative and based on typical results for similar compounds, not on specific experimental data for this compound.
Crystal Structure Prediction and Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis, Energy Framework Analysis)
Crystal Structure Prediction (CSP) is a computational methodology that aims to identify the most stable crystal packing arrangements for a given molecule based on its chemical diagram. This is a complex process that involves generating a multitude of possible crystal structures and ranking them based on their calculated lattice energies.
For a molecule like this compound, Hirshfeld surface analysis would likely reveal significant contributions from H···H, C···H, and N···H contacts, reflecting the importance of van der Waals forces and hydrogen bonding in the crystal packing. A hypothetical breakdown of these interactions is presented in the table below.
| Intermolecular Contact Type | Percentage Contribution |
| H···H | 45% |
| C···H / H···C | 25% |
| N···H / H···N | 15% |
| Other (e.g., C···C, N···C) | 15% |
This table is a hypothetical representation based on analyses of similar heterocyclic compounds.
Mechanistic Investigations of Biological Interactions of 6 Methyl 5 Phenylpyridazin 3 Amine and Its Analogs in Vitro Focus
Exploration of Molecular Targets and Biochemical Pathways
The initial step in characterizing a compound's biological activity involves identifying its molecular targets. For 6-methyl-5-phenylpyridazin-3-amine and its derivatives, this has been pursued through various enzymatic and receptor-based assays.
Enzyme Inhibition Studies (e.g., Cyclooxygenase enzymes, Acetylcholinesterase, Monoamine Oxidase-A, SMARCA2/4 degradation)
The pyridazine (B1198779) core is a versatile scaffold found in compounds targeting a range of enzymes.
SMARCA2/4 Degradation: A significant area of investigation for analogs of this compound is their role in the targeted degradation of proteins. Specifically, a close analog, 2-(6-amino-5-phenylpyridazin-3-yl)phenol, has been used as a ligand that binds to the bromodomains of SMARCA2 and SMARCA4. nih.gov These proteins are the core catalytic subunits of the SWI/SNF chromatin remodeling complex, which is crucial for regulating gene transcription. nih.gov
This ligand was incorporated into Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to link a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govresearchgate.net In one study, a series of PROTACs were synthesized by connecting the pyridazine-based ligand to a von Hippel-Lindau (VHL) E3 ligase ligand via different chemical linkers. nih.gov The resulting PROTAC, named A11, was identified as a highly potent and efficient degrader of both SMARCA2 and SMARCA4 proteins in vitro. nih.gov A global proteome analysis confirmed that A11 selectively targets SMARCA2/4 for degradation via the ubiquitin-proteasome system. nih.gov This strategy transforms a simple binding molecule into a tool for eliminating specific proteins from the cellular environment. nih.govresearchgate.net
Table 1: In Vitro Degradation Profile of PROTAC A11| Target Protein | Metric | Value | Reference |
|---|---|---|---|
| SMARCA2 | DC50 (Concentration for 50% degradation) | 3.0 nM | nih.gov |
| SMARCA2 | Dmax (Maximum degradation) | 98% | nih.gov |
| SMARCA4 | DC50 (Concentration for 50% degradation) | 4.0 nM | nih.gov |
| SMARCA4 | Dmax (Maximum degradation) | 98% | nih.gov |
Cyclooxygenase (COX) Enzymes: The pyridazine structure is a known pharmacophore in the development of selective inhibitors for Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. nih.govnih.gov While traditional non-steroidal anti-inflammatory drugs (NSAIDs) often inhibit both COX-1 and COX-2, leading to gastrointestinal side effects, selective COX-2 inhibitors are sought for a better safety profile. nih.gov Research on various pyridazine-based compounds has demonstrated their potential to inhibit COX-2, suggesting that this class of molecules, including derivatives of this compound, could be explored for such activity. nih.govnih.gov
Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key strategy in managing conditions related to cholinergic deficits. nih.govnih.gov The search for novel AChE inhibitors is ongoing, with various heterocyclic structures being evaluated. While direct inhibition by this compound is not documented, the broad investigation of nitrogen-containing heterocyclic compounds for AChE inhibition places it within a chemical space of interest. nih.govnih.gov
Monoamine Oxidase-A (MAO-A): Monoamine oxidases are enzymes that metabolize neurotransmitters like dopamine (B1211576) and serotonin (B10506). mdpi.com Inhibitors of MAO, particularly the MAO-A and MAO-B isoforms, have been investigated for neurological and psychiatric applications. mdpi.commdpi.com Studies have shown that certain pyridazinone and isatin (B1672199) phenylhydrazone derivatives can act as potent and selective inhibitors of MAO-A or MAO-B. mdpi.commdpi.com This indicates that the broader phenylpyridazine scaffold is relevant for interactions with this enzyme family.
Receptor Binding Affinity Assays and Ligand-Receptor Interaction Analysis
Understanding how a ligand binds to a receptor is fundamental to mechanistic biology. These studies use techniques like radioligand binding assays to measure the affinity of a compound for a specific receptor. While specific binding data for this compound is not extensively published, studies on related chemical structures provide a framework for how such interactions are analyzed.
For instance, research on allosteric modulators for the metabotropic glutamate (B1630785) receptor 5 (mGlu5) has identified key amino acid residues within the receptor's binding pocket that are crucial for ligand affinity. nih.gov Computational docking and site-directed mutagenesis have revealed that residues like P654, Y658, and W784 are critical for the binding of diverse chemical scaffolds. nih.gov Similarly, studies on phenethylamine (B48288) derivatives binding to the serotonin 5-HT2A receptor have elucidated how different substituents on the phenyl ring influence binding affinity. nih.govbiomolther.org Such analyses, if applied to this compound, would involve docking the molecule into a model of a target receptor to predict its binding mode and identify key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts.
In Vitro Cellular Activity Profiling and Mechanistic Elucidation
Beyond isolated molecular targets, in vitro studies using cultured cells are essential to observe a compound's effect in a more complex biological system.
Cell Line-Based Investigations (e.g., antiproliferative effects in specific cancer cell lines, without therapeutic implications)
Analogs of this compound have been evaluated for their effects on cell proliferation, particularly in cancer cell lines. The SMARCA2/4-degrading PROTAC A11, which contains a phenylpyridazin-amine core, significantly inhibited the proliferation of several hematological cancer cell lines. nih.gov This antiproliferative effect is a direct cellular consequence of the degradation of its target proteins.
Table 2: Antiproliferative Activity of PROTAC A11 in Cancer Cell Lines| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| MV-4-11 | Acute Myeloid Leukemia | Significant proliferation inhibition | nih.gov |
| MOLM-13 | Acute Myeloid Leukemia | Significant proliferation inhibition | nih.gov |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | Significant proliferation inhibition | nih.gov |
Investigations into other heterocyclic compounds, such as phenothiazine-1,2,3-triazole hybrids and 4-amino-thieno[2,3-d]pyrimidines, have also shown potent antiproliferative activity against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.govnih.gov These studies highlight a common research path for novel heterocyclic compounds, which involves screening them against panels of cancer cell lines to identify patterns of activity.
Biochemical Pathway Modulation (e.g., investigation of cell signaling, apoptosis induction, cell cycle regulation)
To understand the mechanisms behind observed cellular effects like reduced proliferation, researchers investigate how compounds modulate key biochemical pathways.
Apoptosis Induction: Apoptosis, or programmed cell death, is a common mechanism through which antiproliferative agents act. Studies on the SMARCA2/4-degrading PROTAC A11 demonstrated that it induced apoptosis in the MV-4-11 and MOLM-13 leukemia cell lines. nih.gov This effect is a downstream result of degrading SMARCA2/4, which disrupts the oncogenic transcription programs that these cells rely on for survival. nih.gov Other studies on novel sulfonamide derivatives have also shown induction of apoptosis in colon cancer cells, confirmed by assays that measure the activation of key proteins in the apoptotic cascade, such as caspase-8. nih.gov
Cell Signaling: The degradation of SMARCA2/4 by the pyridazine-containing PROTAC A11 was also shown to block the activity of MYC, a well-known oncogene that drives the growth of many cancers. nih.gov This demonstrates a direct link between the molecular action of the compound (protein degradation) and the modulation of a critical cancer-related signaling pathway.
Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. They involve synthesizing and testing a series of analogs to determine how changes in chemical structure affect biological function.
For the SMARCA2/4-degrading PROTACs, a clear SAR study was conducted by synthesizing a series of molecules with various chemical linkers connecting the 2-(6-amino-5-phenylpyridazin-3-yl)phenol "warhead" to the VHL ligand. nih.gov The evaluation of this series led to the identification of A11 as the most potent molecule, demonstrating that the nature and length of the linker are critical determinants of degradation efficiency. nih.gov
Similarly, in the development of pyridazine-based COX-2 inhibitors, SAR studies revealed that the type of substituent at specific positions on the pyridazine ring significantly influences inhibitory potency. nih.gov For example, replacing a chlorine atom with a methoxy (B1213986) group on an attached phenyl ring resulted in a more potent COX-2 inhibitor. nih.gov
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. mdpi.commdpi.com For a molecule like this compound, a pharmacophore model would highlight the key features of the phenyl ring, the methyl group, the amine group, and the nitrogen atoms in the pyridazine ring that are critical for its interaction with an enzyme or receptor. This model can then guide the design of new analogs with potentially improved activity. mdpi.com
Target Identification and Validation Approaches
The identification of specific biological targets is a critical step in understanding the mechanism of action of any bioactive compound. For this compound, this would typically involve a series of in vitro experiments to pinpoint its molecular binding partners and validate these interactions. However, a comprehensive body of research detailing these approaches for this specific compound is not currently available.
Generally, such investigations would employ a variety of methods to elucidate the compound's mechanism of action. These can be broadly categorized into the following approaches, none of which have been specifically reported for this compound:
Hypothetical Target Identification Strategies:
Biochemical Assays: These assays would assess the compound's ability to modulate the activity of specific enzymes or receptors. For example, kinase inhibition assays are common for compounds with potential anticancer activity.
Affinity-Based Methods: Techniques such as affinity chromatography or pull-down assays, using a modified version of the compound as a "bait" to capture its binding partners from cell lysates, could be employed.
Cell-Based Assays: Reporter gene assays or high-content screening in various cell lines could provide clues about the pathways affected by the compound.
Computational Modeling: Molecular docking studies could be used to predict potential binding sites on known protein targets.
Hypothetical Target Validation Strategies:
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be used to confirm and quantify the binding affinity between the compound and its putative target.
Target Knockdown or Overexpression: Modifying the expression of the identified target protein in cells (e.g., using siRNA or CRISPR-Cas9) and observing the subsequent effect on the compound's activity can validate the target's role.
Enzymatic or Functional Assays with Purified Proteins: Directly testing the effect of the compound on the activity of the purified target protein can confirm a direct modulatory effect.
Without published research applying these methodologies to this compound, any discussion of its specific molecular targets and the validation of these targets remains speculative.
Exploration of 6 Methyl 5 Phenylpyridazin 3 Amine in Advanced Chemical Applications Non Biological/non Clinical
Applications in Material Science and Photophysics
The inherent electronic characteristics of the pyridazine (B1198779) ring, combined with the presence of a phenyl group and a reactive amine moiety, position 6-Methyl-5-phenylpyridazin-3-amine as a promising candidate for advanced materials. Its potential is particularly evident in the fields of photophysics and polymer chemistry.
Luminescent Properties and Organic Light-Emitting Diodes (OLEDs)
While direct studies on the luminescent properties of this compound are not extensively documented, research on structurally similar pyridazine derivatives highlights the potential of this class of compounds in the development of Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the pyridazine ring makes it an excellent acceptor unit in donor-acceptor type molecules, which are crucial for achieving efficient electroluminescence.
For instance, donor-acceptor molecules incorporating a pyridazine acceptor moiety have been synthesized and have demonstrated fast thermally activated delayed fluorescence (TADF). This phenomenon is critical for enhancing the efficiency of OLEDs by harvesting non-emissive triplet excitons. In one study, combining a pyridazine acceptor with phenoxazine (B87303) donor units resulted in a high reverse intersystem crossing rate and a fast delayed emission lifetime, leading to efficient triplet harvesting in OLED devices.
The photophysical properties of pyridazine derivatives are highly tunable. The emission color and efficiency can be modulated by altering the donor and acceptor strengths within the molecule. For example, pyridazine-based emitters have been developed that show emission across the visible spectrum, from blue to green. The following table summarizes the performance of some pyridazine-based emitters in OLEDs, illustrating the potential of this scaffold.
| Emitter Type | Host Material | Doping Concentration (wt%) | Maximum External Quantum Efficiency (EQEmax) (%) | Emission Color |
| Pyridazine-Phenoxazine | DPEPO | 15 | > 5.8 | Green |
| Pyridazine-Carbazole | - | - | - | Blue |
This table presents data for related pyridazine derivatives to illustrate the potential of the this compound scaffold in OLED applications.
The presence of the methyl and phenyl groups on the this compound core can further influence its photophysical properties through steric and electronic effects, potentially leading to materials with unique luminescent characteristics suitable for next-generation displays and lighting.
Polymer Chemistry and Functional Materials
The amine functionality of this compound makes it a valuable monomer for the synthesis of functional polymers. Amine groups can readily participate in various polymerization reactions, such as polycondensation and addition reactions, to form polymers with tailored properties. While specific polymerization of this compound is not widely reported, the incorporation of aminopyridine and related heterocyclic amines into polymer backbones is a well-established strategy for creating materials with enhanced thermal stability, conductivity, and chelating abilities.
For example, polymers containing amine moieties are known for their ability to be post-functionalized, allowing for the introduction of a wide range of chemical groups to tune the material's properties for specific applications. The pyridazine nitrogen atoms can also act as coordination sites for metal ions, leading to the formation of metallopolymers with interesting catalytic or magnetic properties.
The synthesis of functional polymers can be achieved through various methods, including the polymerization of functional monomers or the chemical modification of a pre-formed polymer. The reactivity of the amine group in this compound allows for its potential use in creating a diverse range of polymeric materials for applications in catalysis, separation technologies, and electronic devices.
Role as Ligands in Coordination Chemistry and Catalysis
The nitrogen atoms of the pyridazine ring and the exocyclic amine group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. The ability of pyridazine-based ligands to form stable complexes with a variety of transition metals is well-documented. These complexes have shown significant potential in catalysis.
The coordination of the pyridazine nitrogen atoms to a metal center can modulate the metal's electronic properties, thereby influencing its catalytic activity. For instance, pyridine (B92270) and pyrazine-based ligands have been extensively used in the development of catalysts for a wide range of organic transformations, including cross-coupling reactions and oxidation reactions.
While specific catalytic applications of this compound complexes are still an emerging area of research, studies on related systems provide a strong indication of their potential. The steric bulk provided by the methyl and phenyl groups can influence the coordination geometry around the metal center, which in turn can affect the selectivity of the catalytic reaction.
The table below lists examples of catalytic applications of complexes with related nitrogen-containing heterocyclic ligands, suggesting potential areas of application for this compound-metal complexes.
| Ligand Type | Metal | Catalytic Application |
| Pyridine-based | Palladium | Suzuki-Miyaura cross-coupling |
| Pyrazine-based | Ruthenium | Oxidation of alcohols |
| Bipyridine | Iridium | C-H activation |
This table showcases the catalytic potential of related heterocyclic ligands, providing a framework for the potential applications of this compound as a ligand.
Intermediates in the Synthesis of Complex Organic Molecules
The chemical reactivity of this compound, stemming from its amine group and the pyridazine ring, makes it a valuable intermediate in the synthesis of more complex organic molecules. The amine group can be readily derivatized through reactions such as acylation, alkylation, and diazotization, providing access to a wide array of substituted pyridazine derivatives.
These derivatives can serve as building blocks for the construction of larger, more intricate molecular architectures. For example, the synthesis of various heterocyclic systems can be achieved by leveraging the reactivity of the pyridazine core. The presence of multiple reaction sites allows for the regioselective introduction of different functional groups, leading to the creation of diverse chemical libraries for screening in various applications.
One known downstream product of this compound is 2-<(3-methoxy-5-isothiazolyl)methyl>-3-imino-5-phenyl-6-methyl-2,3-dihydropyridazine hydrochloride, highlighting its utility as a precursor for more complex heterocyclic structures. lookchem.com The ability to functionalize both the amine group and the pyridazine ring opens up numerous possibilities for the synthesis of novel compounds with unique properties.
Future Directions and Emerging Research Avenues for 6 Methyl 5 Phenylpyridazin 3 Amine
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 6-Methyl-5-phenylpyridazin-3-amine and its derivatives will increasingly focus on green and sustainable practices. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Emerging research highlights a shift towards more environmentally benign approaches.
Key areas for development include:
Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govacs.org The application of microwave irradiation to the synthesis of pyridazine (B1198779) derivatives is a promising avenue for efficient and sustainable production. nih.govacs.org
One-Pot, Multi-Component Reactions: These reactions are inherently efficient as they combine several synthetic steps into a single operation, reducing solvent waste and energy consumption. acs.org Developing a one-pot synthesis for this compound would represent a significant advancement in its production.
Catalyst Innovation: The design of recyclable and green catalysts that can operate under mild conditions is a major challenge in pyridazine synthesis. nih.gov Research into novel catalysts, potentially avoiding the use of expensive and toxic heavy metals, is crucial. mdpi.com For instance, copper-promoted cyclizations and Lewis acid-mediated Diels-Alder reactions are showing promise for the synthesis of various pyridazine structures. organic-chemistry.org
Alternative Solvents and Reagents: The exploration of greener solvent systems and less toxic reagents is a fundamental aspect of sustainable chemistry. Future syntheses will likely move away from chlorinated solvents and towards more benign alternatives. mdpi.com
Recent studies on the synthesis of related heterocyclic compounds have demonstrated the feasibility of these green approaches. For example, a metal-complex-catalyst-free approach was recently developed for a key intermediate in the synthesis of Risdiplam, a drug containing a fused pyridazine ring system. mdpi.com Similarly, thermo-catalytic conversion of glycerol (B35011) with ammonia (B1221849) over zeolite catalysts is being explored for the sustainable production of pyridines, a related class of heterocycles. rsc.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and design of new drugs and materials. nih.govijettjournal.org For this compound, these computational tools offer a powerful approach to accelerate research and development.
Future applications of AI and ML in this context include:
Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the physicochemical properties, biological activities, and potential toxicities of novel derivatives of this compound. researchgate.net This allows for the in silico screening of vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. youtube.com By providing the model with specific criteria, such as high binding affinity to a biological target and favorable drug-like properties, novel pyridazine derivatives with enhanced efficacy can be generated. youtube.com
Structure-Activity Relationship (SAR) Studies: AI can analyze complex SAR data to identify the key structural features of this compound and its analogs that are responsible for their biological activity. This understanding can guide the rational design of more potent and selective compounds. researchgate.net
The integration of AI and ML with high-throughput screening and other experimental techniques creates a powerful feedback loop, where computational predictions are experimentally validated, and the resulting data is used to further refine the predictive models. nih.gov
Deeper Mechanistic Characterization of In Vitro Biological Interactions
While preliminary studies may indicate biological activity, a deeper understanding of how this compound interacts with biological systems at a molecular level is essential for its development as a therapeutic agent or research tool.
Future research should focus on:
Target Identification and Validation: Identifying the specific proteins, enzymes, or other biological macromolecules that this compound interacts with is a primary objective. Techniques such as affinity chromatography, proteomics, and genetic screens can be employed to pinpoint its molecular targets.
Enzyme Inhibition and Kinetic Studies: For derivatives showing potential as enzyme inhibitors, detailed kinetic studies are necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Kᵢ). Recent research on pyridazin-3-one derivatives has shown their potential to modulate endothelial nitric oxide synthase (eNOS). nih.govnih.gov
Binding Site Characterization: Once a target is identified, techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational docking can be used to elucidate the precise binding mode of this compound within the target's active or allosteric sites. mdpi.com This structural information is invaluable for the rational design of more potent and selective analogs.
Cellular Pathway Analysis: Investigating the downstream effects of the compound's interaction with its target is crucial. This involves studying its impact on cellular signaling pathways, gene expression, and other cellular processes. For example, studies on pyrimidine (B1678525) derivatives have shown they can induce apoptosis and arrest the cell cycle in cancer cells. nih.gov
Expansion of Chemical Space through Innovative Derivatization
To explore the full potential of the this compound scaffold, a systematic expansion of its chemical space through innovative derivatization is necessary. This involves the synthesis of a diverse library of related compounds with modifications at various positions of the pyridazine ring and the phenyl substituent.
Key strategies for derivatization include:
Substitution on the Phenyl Ring: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro, and cyano groups) at different positions on the phenyl ring can significantly impact the compound's electronic and steric properties, leading to altered biological activity.
Modification of the Amine Group: The primary amine group at the 3-position is a key functional handle for further chemical modifications. It can be acylated, alkylated, or used as a building block for the synthesis of more complex heterocyclic systems. nih.gov
Functionalization of the Methyl Group: The methyl group at the 6-position, while seemingly simple, can also be a point of derivatization, for instance, through oxidation or halogenation, to introduce new functionalities.
Scaffold Hopping and Hybridization: This involves replacing the pyridazine core with other related heterocyclic systems or fusing it with other rings to create novel molecular architectures with potentially unique biological profiles. acs.org
The synthesis and screening of such a library of derivatives will provide a comprehensive understanding of the structure-activity relationships and guide the optimization of lead compounds.
Investigation into Advanced Material and Sensor Applications
Beyond its potential in medicinal chemistry, the unique electronic and structural properties of the pyridazine ring make it an attractive candidate for applications in material science. lifechemicals.com
Future research in this area could explore:
Organic Semiconductors: Pyridazines are organic heterocyclic aromatic compounds that can exhibit semiconducting properties. liberty.edu The planarity and nitrogen content of the this compound scaffold could be exploited in the design of novel organic electronic materials. liberty.edu
Ligands for Metal Complexes: The nitrogen atoms in the pyridazine ring can act as ligands, coordinating with metal cations to form metal-organic frameworks (MOFs) or other coordination polymers. lifechemicals.com These materials can have applications in catalysis, gas storage, and separation.
Chemical Sensors: The reactivity and electronic properties of the pyridazine ring could be harnessed to develop chemical sensors. For example, changes in the fluorescence or absorbance of a pyridazine derivative upon binding to a specific analyte could form the basis of a sensor.
Functional Dyes: The aromatic nature of the pyridazine core suggests that its derivatives could be developed as functional dyes with applications in imaging, optoelectronics, or as photodynamic therapy agents.
The exploration of these material science applications represents a largely untapped area of research for this compound and its derivatives, offering exciting opportunities for innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
